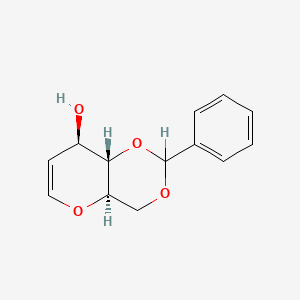

4,6-O-Benzylidene-D-glucal

Description

Significance as a Versatile Chiral Intermediate in Organic Synthesis

The rigid conformational structure imposed by the benzylidene group makes 4,6-O-Benzylidene-D-glucal an invaluable chiral building block in the synthesis of a wide array of complex organic molecules. Its utility extends beyond carbohydrate chemistry, serving as a scaffold for the stereoselective synthesis of various natural products and their analogues. The enol ether functionality of the glucal moiety is a key feature, enabling a range of addition reactions.

Key applications as a chiral intermediate include:

Radical and Nucleophilic Additions: The double bond is susceptible to both radical and nucleophilic attacks, providing a pathway to C2-functionalized sugars.

Asymmetric Synthesis: The inherent chirality of the molecule directs the stereochemical outcome of reactions, leading to the formation of specific stereoisomers.

Synthesis of C-Glycosides: It serves as a precursor for the synthesis of C-glycosides, which are important mimics of O-glycosides with enhanced metabolic stability. researchgate.net

Foundational Role in Complex Carbohydrate Synthesis

Within the realm of glycoscience, this compound is a cornerstone for the construction of complex oligosaccharides and glycoconjugates. numberanalytics.comontosight.ai The selective protection of the C4 and C6 hydroxyl groups allows for the manipulation of the C3 hydroxyl group, a crucial step in the formation of glycosidic bonds.

Its foundational role is highlighted by:

Glycosylation Reactions: The protected glucal can act as a glycosyl donor, reacting with a suitable glycosyl acceptor to form a disaccharide. The stereoselectivity of this reaction is often influenced by the rigid structure of the benzylidene acetal (B89532).

Precursor to Modified Sugars: It is a key starting material for the synthesis of 2-deoxy sugars, which are components of many biologically active natural products. researchgate.net

Oligosaccharide Synthesis: Through a series of protection, glycosylation, and deprotection steps, complex oligosaccharides with defined sequences and linkages can be assembled using this compound as a key intermediate. rsc.org

Historical Context of Benzylidene Acetal Protection in Glycoscience

The use of benzylidene acetals as protecting groups in carbohydrate chemistry has a rich history, dating back to the early 20th century. numberanalytics.com This strategy was developed to selectively block certain hydroxyl groups, thereby enabling chemists to perform reactions on other parts of the carbohydrate molecule with high precision. ontosight.ai

The introduction of the benzylidene acetal was a significant advancement for several reasons:

Selective Protection: It preferentially protects the primary C6 hydroxyl group and a neighboring secondary hydroxyl group, typically at C4, forming a stable six-membered ring. academie-sciences.fr

Stereochemical Control: The rigid chair-like conformation imparted by the benzylidene group influences the reactivity of the remaining free hydroxyl groups, allowing for stereoselective transformations.

Regioselective Opening: The benzylidene acetal can be regioselectively opened under various reductive conditions to furnish either a free 4-OH or 6-OH group, providing a versatile method for further functionalization. rsc.orglu.se

Over the decades, the benzylidene acetal has become an indispensable tool in the synthesis of complex carbohydrates, contributing significantly to our understanding of their biological roles. numberanalytics.comontosight.ai

Research Findings on this compound

Recent research continues to explore the utility of this compound in novel synthetic methodologies. Studies have focused on its use in one-pot multi-step reactions, enhancing the efficiency of complex carbohydrate synthesis. rsc.org For instance, metal catalysts have been employed to mediate sequential arylidenation and acetylation reactions in a single reaction vessel. rsc.org Furthermore, its application has been extended to the synthesis of self-assembling materials, where derivatives of 4,6-O-benzylidene acetal protected sugars have been shown to form supramolecular gels with potential applications in biomaterials and drug delivery. nih.gov

The table below summarizes key data for this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₄ |

| Molecular Weight | 234.25 g/mol |

| Appearance | White crystalline solid |

| Key Applications | Synthesis of C2-functionalized sugars, oligosaccharides |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common method involves the direct reaction of D-glucal with benzaldehyde (B42025) dimethyl acetal in the presence of an acid catalyst. lookchem.com However, this approach can be low-yielding due to the acid sensitivity of the enol ether. lookchem.com

An alternative and more efficient synthesis starts from the readily available and inexpensive α-methyl glucopyranoside. researchgate.netlookchem.com This multi-step sequence involves:

Benzylidenation: Protection of the 4- and 6-hydroxyl groups of methyl α-D-glucopyranoside using benzaldehyde dimethyl acetal to form methyl 4,6-O-benzylidene-α-D-glucopyranoside. lookchem.com

Selective Triflation: Activation of the 2-hydroxyl group by conversion to a triflate ester. researchgate.netlookchem.com

Iodide Displacement: Nucleophilic substitution of the triflate group with iodide. researchgate.netlookchem.com

Reductive Elimination: Treatment with zinc dust to eliminate the iodide and the C1-methoxide, forming the double bond of the glucal. lookchem.com

This sequence provides a reliable and scalable route to this important chiral building block. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDUTBYCCVWPLD-FKJOKYEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H](C=CO2)O)OC(O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63598-36-7, 14125-70-3 | |

| Record name | 4,6-O-Benzylidene-D-glucal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14125-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 O Benzylidene D Glucal

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 4,6-O-Benzylidene-D-glucal rely on well-established reactions in carbohydrate chemistry. These routes include the direct acetalization of D-glucal, multi-step conversions from glycoside precursors, and derivations from enone intermediates.

Direct Benzylidenation of D-Glucal

The most straightforward approach to this compound is the direct reaction of D-glucal with a suitable benzaldehyde (B42025) source. This method leverages the inherent reactivity of the C4 and C6 hydroxyl groups, which preferentially form a thermodynamically stable six-membered benzylidene acetal (B89532). The reaction is typically carried out by treating D-glucal with benzaldehyde or benzaldehyde dimethyl acetal in the presence of an acid catalyst.

| Starting Material | Reagents | Product | Reference |

| D-Glucal | Benzaldehyde | This compound | unibo.it |

| D-Glucal | Benzaldehyde dimethyl acetal | This compound | researchgate.net |

Synthesis from Alpha-Methyl Glucopyranoside Derivatives

An alternative and cost-effective strategy utilizes the inexpensive and readily available starting material, methyl α-D-glucopyranoside. This pathway involves a four-step reaction sequence to construct the protected glycal. taylorfrancis.com

The synthesis commences with the protection of the 4- and 6-hydroxyl groups of methyl α-D-glucopyranoside as a benzylidene acetal. The remaining free hydroxyl at the C-2 position is then activated as a triflate (trifluoromethanesulfonate), an excellent leaving group. This activation is followed by a nucleophilic substitution reaction where the triflate is displaced by an iodide ion, typically using a source like tetra-n-butylammonium iodide, to yield a C-2 iodide intermediate. taylorfrancis.com This sequence is a reliable method for introducing a halogen at the C-2 position, setting the stage for the crucial elimination step. taylorfrancis.com

With the C-2 iodide intermediate in hand, the final step is the formation of the glycal double bond between C-1 and C-2. This is accomplished through a reductive elimination reaction. taylorfrancis.com Treatment of the C-2 iodide with zinc dust in acetic acid, often with a catalytic amount of platinic chloride, facilitates the elimination of the C-1 methoxy (B1213986) group and the C-2 iodide, affording the desired this compound in good yield. taylorfrancis.com

| Step | Precursor | Key Reagents | Intermediate/Product | Yield | Reference |

| 1 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Triflic anhydride, Pyridine | Methyl 4,6-O-benzylidene-2-O-triflyl-α-D-glucopyranoside | - | taylorfrancis.com |

| 2 | C-2 Triflate Intermediate | Tetra-n-butylammonium iodide | Methyl 4,6-O-benzylidene-2-deoxy-2-iodo-α-D-altropyranoside | - | taylorfrancis.com |

| 3 | C-2 Iodide Intermediate | Zinc dust, Acetic acid, Platinic chloride | This compound | 69% | taylorfrancis.com |

Derivations from 1,5-Anhydro-D-hex-1-en-3-ulose Precursors

A distinct synthetic route begins with a glycal derivative that already contains a double bond, specifically 1,5-anhydro-D-hex-1-en-3-ulose. This precursor, an enone, is first subjected to benzylidenation to protect the 4,6-hydroxyl groups. The key transformation in this sequence is the subsequent reduction of the C-3 ketone. This reduction, typically achieved using sodium borohydride, yields a mixture of epimeric allylic alcohols: this compound and its C-3 epimer, 4,6-O-Benzylidene-D-allal. organic-chemistry.org The two diastereomers can then be separated. One effective method for separation involves selective enzymatic acetylation using lipase (B570770) PS, which preferentially acylates one of the epimers, allowing for straightforward purification of the desired this compound. organic-chemistry.org

Advanced and Green Chemistry Approaches

While the classical routes are robust, research into more efficient and environmentally benign methodologies is ongoing. For the synthesis of benzylidene acetals in carbohydrates, advanced approaches focus on improving reaction times and catalyst efficiency. Catalysts such as copper(II) triflate (Cu(OTf)₂) have been shown to be remarkably efficient for benzylidene acetal preparation, allowing the reaction to proceed to completion in under an hour at room temperature, a significant improvement over traditional acid catalysts like p-toluenesulfonic acid (TsOH) or 10-camphorsulfonic acid (CSA). nih.gov

From a green chemistry perspective, the use of heterogeneous, recyclable catalysts is a key goal. For the related synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside, a metal-free approach using Dowex 50WX8, a solid acid catalyst, has been developed. researchgate.net This method allows for easy removal and recycling of the catalyst and often proceeds under mild, room-temperature conditions, reducing energy consumption and simplifying purification.

Zinc Nanoparticle-Mediated Reductive Eliminations of Glycopyranosyl Bromides

A simple and efficient method for synthesizing pyranoid glycals involves the reductive elimination of glycopyranosyl bromides using zinc nanoparticles. rsc.org This approach is noted for its mild reaction conditions and the use of readily available reagents. rsc.org The process typically involves reacting a protected glycopyranosyl bromide, such as acetobromo-α-D-glucose, with zinc nanoparticles in a buffered solution, like an acetate (B1210297) buffer, to yield the corresponding glycal. rsc.org

The high reactivity of zinc nanoparticles facilitates a complete and clean reaction, which simplifies the purification process and reduces the amount of acid needed, thereby easing post-processing challenges. rsc.org Researchers have demonstrated that this protocol is general for preparing a variety of glycals, including those with acid-sensitive groups and disaccharide glycals, often in high yields. rsc.org For instance, the reaction of 2-O-acetyl-3-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranosyl bromide with zinc nanoparticles in a specific buffer system can produce 3-O-benzoyl-4,6-O-benzylidene-D-glucal.

An investigation into optimal buffer systems found that a combination of acetic acid (AcOH) and triethylamine (B128534) hydrochloride (Et3N·HCl) in tetrahydrofuran (B95107) (THF) gave a superior yield for 3-O-acetyl-4,6-O-benzylidene-D-glucal compared to other buffers. rsc.org This is attributed to the buffer's pH, which strikes a balance between the reaction's need for acidic conditions to be efficient and the stability of the final product under neutral conditions. rsc.org The procedure has been successfully conducted on a gram scale, indicating its potential for industrial applications. rsc.org

Table 1: Synthesis of 3-O-acetyl-4,6-O-benzylidene-D-glucal via Zinc Nanoparticle-Mediated Elimination

| Entry | Buffer System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | AcOH/AcONa | THF | 2 | 35 |

| 2 | AcOH/Py·HCl | THF | 2 | 42 |

| 3 | AcOH/NH4Cl | THF | 2 | 51 |

| 4 | AcOH/DMAP·HCl | THF | 2 | 58 |

| 5 | AcOH/Et3N·HCl | THF | 2 | 68 |

Data sourced from a 2014 study on glycal synthesis. rsc.org

One-Pot Multicomponent Reactions for Benzylidene Acetal Formation

One-pot multicomponent reactions (MCRs) represent an efficient strategy in organic synthesis by combining several reaction steps without isolating intermediates, saving time, and reducing waste. researchgate.netdntb.gov.ua In carbohydrate chemistry, this approach can be applied to the formation of protected building blocks. For instance, a one-pot strategy has been developed to synthesize orthogonally protected glycosyl acceptors with free 2-OH or 3-OH groups, starting from unprotected glycosides. This involves an initial tin(II) chloride-catalyzed acetalation to form the 4,6-O-benzylidene acetal, followed by a selective benzoylation in the same reaction vessel.

Furthermore, triflic acid-promoted glycosylations have been combined with the reductive opening of benzylidene acetals using triethylsilane in a one-pot procedure. This powerful combination allows for the assembly of complex branched oligosaccharides, a task not easily achieved through other methods. These strategies streamline the synthesis of complex carbohydrate structures by integrating protection and glycosylation steps efficiently.

Environmentally Benign Procedures (e.g., Deep Eutectic Solvents) for Precursor Compounds

In recent years, there has been a significant push towards greener and more sustainable chemical processes. Deep Eutectic Solvents (DESs) have emerged as an appealing alternative to traditional volatile organic solvents due to their favorable environmental properties. DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a melting point significantly lower than its individual components.

These solvents can also act as catalysts, substituting for hazardous reagents. The synthesis of precursors for this compound, such as benzylidene acetals of various glycosides, can benefit from these green methodologies. For example, the synthesis of 4,6-O-benzylidenated monosaccharides has been studied using ionic liquids, a related class of green solvents, which can be recycled and reused. researchgate.net The application of DESs in the synthesis of active pharmaceutical ingredients and their precursors is a growing area of interest, with these solvents being used in condensation, nucleophilic addition, and multicomponent reactions. The use of DESs, such as those based on choline (B1196258) chloride, can make the synthesis of key carbohydrate intermediates more sustainable and environmentally friendly.

Preparation of Key Benzylidene-Protected Glucopyranose Intermediates

The synthesis of this compound often relies on the preparation of key intermediates, namely benzylidene-protected glucopyranoses. A standard laboratory procedure involves the reaction of methyl α-D-glucopyranoside with benzaldehyde or benzaldehyde dimethyl acetal in the presence of an acid catalyst to form methyl 4,6-O-benzylidene-α-D-glucopyranoside.

Table 2: Reagents for Benzylidene Acetal Formation on Methyl α-D-glucopyranoside

| Reagent System | Catalyst/Promoter | Key Features |

|---|---|---|

| Benzaldehyde | Zinc Chloride (ZnCl2) | Classic method, requires extended reaction time (e.g., 48 hours). |

| Benzaldehyde | p-Toluenesulfonic acid | Acid-catalyzed acetalization. |

| Benzaldehyde Dimethyl Acetal | p-Toluenesulfonic acid or Camphorsulfonic acid | Common alternative to using benzaldehyde directly. |

This table summarizes common methods for preparing a key glucopyranose intermediate.

This intermediate is a crucial chiral building block for synthesizing various other sugars. The reaction forms a new chiral center at the acetal carbon, with the bulky phenyl group predominantly adopting the more stable equatorial orientation. The purification of the product can often be achieved through simple precipitation or crystallization, avoiding the need for chromatography.

Similarly, 4,6-O-benzylidene-D-glucopyranose can be prepared by reacting D-glucose with benzaldehyde under the catalysis of a protic acid, such as p-toluenesulfonic acid or sulfuric acid. This process can be conducted in an organic solvent or in a solvent-free system, offering a simple and high-yielding route to this important intermediate, which is suitable for industrial-scale production.

Reactivity and Chemical Transformations of 4,6 O Benzylidene D Glucal

Electrophilic Additions and Halogenation Reactions

The electron-rich double bond in 4,6-O-Benzylidene-D-glucal is susceptible to attack by electrophiles, leading to a variety of addition products. Halogenation reactions, in particular, provide pathways to functionalized sugar derivatives.

The reaction of glycals with electrophilic N-F fluorinating reagents, such as F-TEDA salts (e.g., Selectfluor®), is a key method for synthesizing 2-deoxy-2-fluoro sugars. nih.govacs.orgscispace.com When this compound is treated with an F-TEDA salt, an electrophilic addition of fluorine to the double bond occurs. This process typically leads to the formation of a mixture of 2-deoxy-2-fluoro-D-gluco- and -D-mannopyranose derivatives. researchgate.net

The mechanism involves the attack of the glycal double bond on the electrophilic fluorine, leading to a fluorinated carbocationic intermediate at the anomeric center (C1). This intermediate is then trapped by a nucleophile. The stereochemical outcome of the nucleophilic addition at the anomeric center can be influenced by the choice of protecting groups on the glycal. nih.govacs.org Studies on related glycals have shown that the reaction proceeds via a syn-addition of the F-TEDA reagent across the double bond. nih.govacs.orgscispace.com

Table 1: Fluorination of D-Glucal Derivatives with F-TEDA Salts

| Substrate | Reagent | Products | Key Findings |

|---|---|---|---|

| D-Glucal derivatives | F-TEDA tetrafluoroborate (B81430) (Selectfluor®) | 2-deoxy-2-fluoro-D-gluco- and -D-mannopyranose derivatives | The ratio of gluco to manno products is dependent on the nature of the O-protecting groups. researchgate.net |

The benzylidene acetal (B89532) protecting the C4 and C6 hydroxyl groups can be regioselectively opened under various conditions to yield partially protected derivatives, which are valuable intermediates in multistep syntheses.

The Hanessian–Hullar reaction is an oxidative cleavage of benzylidene acetals using N-Bromosuccinimide (NBS). chem-station.com In the case of 4,6-O-benzylidene acetals found in glucopyranosides, this reaction provides a reliable method for the synthesis of 6-bromo-6-deoxy-4-O-benzoyl derivatives. nih.govorgsyn.org The reaction is initiated by a radical abstraction of the benzylic proton, followed by an ionic fragmentation. nih.gov This transformation exhibits a high degree of regioselectivity, with preferential cleavage of the C6–O6 bond. nih.govnih.gov This selectivity is consistent across various hexopyranoside series, including gluco-, manno-, and galactopyranosides. nih.govnih.gov The resulting 6-bromo-4-benzoate products are versatile intermediates for further modifications at the C6 position. orgsyn.org

Table 2: Hanessian–Hullar Reaction on 4,6-O-Benzylidene Acetals

| Substrate | Reagent | Product | Regioselectivity |

|---|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | N-Bromosuccinimide (NBS), BaCO₃ | Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside | Highly regioselective for cleavage of the C6-O6 bond. nih.govorgsyn.org |

The regioselective reductive opening of the 4,6-O-benzylidene acetal provides access to either 4-O-benzyl or 6-O-benzyl ethers, depending on the choice of hydride reagent and Lewis or protic acid. nih.govresearchgate.net This selectivity is governed by the coordination of the Lewis acid and the subsequent delivery of the hydride.

Generally, reagent combinations like lithium aluminum hydride-aluminum chloride (LiAlH₄–AlCl₃) or borane (B79455) THF-trimethylsilyl triflate (BH₃·THF–TMSOTf) favor the formation of the 4-O-benzyl ether, leaving a free hydroxyl group at the C6 position. taylorfrancis.comresearchgate.netacs.org Conversely, reagents such as sodium cyanoborohydride-hydrogen chloride (NaCNBH₃–HCl) lead to the formation of the 6-O-benzyl ether with a free hydroxyl group at C4. taylorfrancis.com The mechanism is thought to involve the coordination of the Lewis acid to one of the acetal oxygens, making the adjacent carbon more electrophilic for hydride attack. nih.govresearchgate.net When a bulky Lewis acid is used, it preferentially coordinates to the less sterically hindered O6, leading to the 4-O-benzyl product. nih.gov In contrast, protonation or coordination of a small Lewis acid to the more basic O4 can lead to the 6-O-benzyl product. nih.gov

Table 3: Regioselective Reductive Cleavage of 4,6-O-Benzylidene Acetals

| Reagent System | Major Product | Reference |

|---|---|---|

| LiAlH₄ – AlCl₃ | 4-O-Benzyl ether (6-OH free) | taylorfrancis.comacs.org |

| BH₃·THF – TMSOTf | 4-O-Benzyl ether (6-OH free) | researchgate.netacs.org |

| Diisobutylaluminium hydride (DIBAL-H) | 4-O-Benzyl ether (6-OH free) | researchgate.net |

| NaCNBH₃ – HCl | 6-O-Benzyl ether (4-OH free) | taylorfrancis.com |

Regioselective Ring-Opening Reactions of 4,6-O-Benzylidene Acetals

Rearrangement Processes

Rearrangement reactions of glycals are powerful tools for the synthesis of unsaturated carbohydrates and their derivatives, which can serve as versatile chiral building blocks.

The Ferrier rearrangement is a Lewis acid-catalyzed reaction of a glycal with a nucleophile, resulting in the formation of a 2,3-unsaturated glycoside, often referred to as a pseudoglycal. wikipedia.orgacs.org The reaction proceeds through a delocalized allyloxocarbenium ion intermediate, which is formed upon the departure of the substituent at the C3 position. wikipedia.org The nucleophile then attacks the anomeric center (C1), leading to the rearranged product with the double bond shifted from the C1-C2 position to the C2-C3 position. wikipedia.orgrsc.org

For a substrate like 3-O-acetyl-4,6-O-benzylidene-D-glucal, treatment with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) in the presence of an alcohol or other nucleophile initiates the rearrangement. wikipedia.orgresearchgate.net A wide variety of Lewis acids have been shown to effectively catalyze this transformation, including indium(III) chloride, tin(IV) chloride, and various metal triflates. wikipedia.orgrsc.org The reaction typically yields a mixture of α and β anomers of the 2,3-unsaturated glycoside, with the α-anomer often predominating due to thermodynamic control. iosrjournals.org

Table 4: Catalysts for Ferrier Rearrangement of Glycals

| Catalyst | Nucleophile | Key Features |

|---|---|---|

| Boron trifluoride etherate (BF₃·OEt₂) | Alcohols | The original and commonly used Lewis acid for this transformation. rsc.orgresearchgate.net |

| Indium(III) chloride (InCl₃) | Methanol | Effective catalyst, often leading to a high α:β anomeric ratio. wikipedia.org |

| Tin(IV) chloride (SnCl₄) | Methanol | Used at low temperatures to achieve high yields and good stereoselectivity. wikipedia.org |

| Ytterbium(III) triflate (Yb(OTf)₃) | Alcohols, Thiols | Promotes the reaction in excellent yields and with high anomeric selectivity. researchgate.net |

Stereochemical Modifications and Epimerization Studies

The stereochemistry of this compound can be altered, particularly at the C-3 position, through both metal-catalyzed and enzymatic methods to yield valuable isomers.

Cyclopentadienylruthenium-Catalyzed Epimerization to D-Allal Derivatives

While specific studies detailing the use of cyclopentadienylruthenium catalysts for the epimerization of this compound to its corresponding D-allal derivative are not extensively documented in the reviewed literature, the broader field of organic synthesis has demonstrated the utility of ruthenium catalysts in the isomerization of allylic alcohols. thieme-connect.denih.govstonybrook.edu This general reactivity suggests a plausible pathway for the epimerization of the C-3 hydroxyl group in this compound. The mechanism of such a transformation would likely involve a ruthenium-hydride species that facilitates a dehydrogenation-rehydrogenation sequence, leading to the inversion of the stereocenter at the C-3 position. The D-glucal, possessing an equatorial hydroxyl group at C-3, could thus be converted to the D-allal epimer, which has an axial hydroxyl group at the same position. The efficiency and stereoselectivity of such a reaction would be highly dependent on the specific ruthenium catalyst and reaction conditions employed.

Enzymatic Separation of Epimeric Mixtures (e.g., Lipase-Mediated Selective Acetylation)

Enzymatic methods provide a powerful tool for the separation of epimeric mixtures of this compound and its C-3 epimer, 4,6-O-benzylidene-D-allal. Lipases, in particular, have been shown to exhibit high regioselectivity and enantioselectivity in the acylation of carbohydrates. nih.govnih.gov A notable application of this is the kinetic resolution of a mixture of 4,6-O-benzylidene-D-allal and -D-glucal through selective acetylation using lipase (B570770) PS. researchgate.net In this process, the enzyme selectively catalyzes the acetylation of one epimer at a faster rate, allowing for the separation of the acetylated compound from the unreacted epimer.

This enzymatic approach is advantageous due to its mild reaction conditions and high selectivity, which are often difficult to achieve with conventional chemical methods. The choice of enzyme, acyl donor, and solvent can significantly influence the efficiency and selectivity of the resolution. researchgate.netnih.govnih.gov

Nucleophilic Reactivity and Derivatization

The electrophilic nature of the double bond and the presence of a free hydroxyl group in this compound allow for a range of nucleophilic addition and derivatization reactions.

Reactions with Organometallic Reagents (e.g., Methyllithium)

While direct addition of organometallic reagents such as methyllithium (B1224462) to the double bond of this compound is not the primary reaction pathway, these strong nucleophiles can react with related derivatives to produce valuable intermediates. For instance, the reaction of commercial methyllithium with methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside, a compound structurally related to D-glucal, results in the formation of the C2-methylated 1,2-unsaturated compound, 4,6-O-benzylidene-1,2-didehydro-1,2-dideoxy-2-methyl-D-ribo-hexopyranose. cdnsciencepub.comingentaconnect.comcdnsciencepub.com This reaction proceeds via the opening of the epoxide ring, demonstrating the utility of organometallic reagents in introducing carbon substituents at the C-2 position of the pyranoid ring.

| Starting Material | Reagent | Product | Reference |

| Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside | Methyllithium | 4,6-O-Benzylidene-1,2-didehydro-1,2-dideoxy-2-methyl-D-ribo-hexopyranose | cdnsciencepub.comcdnsciencepub.com |

Selective Functionalization of Free Hydroxyl Groups

The free hydroxyl group at the C-3 position of this compound is a key site for selective functionalization, including acylation, alkylation, and glycosylation. The reactivity of this hydroxyl group can be influenced by various factors, including the choice of reagents and catalysts. The rigid conformation imposed by the 4,6-O-benzylidene acetal can also play a role in directing the stereochemical outcome of these reactions. nih.gov

Strategies for the selective protection of hydroxyl groups are crucial in carbohydrate chemistry to enable the synthesis of complex oligosaccharides and glycoconjugates. wiley-vch.deresearchgate.net While the primary hydroxyl group at C-6 is generally more reactive, the presence of the benzylidene acetal in this compound masks both the C-4 and C-6 hydroxyls, thereby directing functionalization to the C-3 position. Reductive opening of the benzylidene acetal is a common strategy to selectively generate a free hydroxyl at either the C-4 or C-6 position for further modification. nih.govnih.govresearchgate.net The regioselectivity of this opening can be controlled by the choice of reducing agent and Lewis acid.

| Starting Material | Reagent/Reaction | Product | Reference |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | N-bromosuccinimide | Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside | orgsyn.org |

| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside | LiAlH4-AlCl3 | 6-OH derivative | nih.gov |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | NaBH3CN-HCl | 6-O-benzyl product | nih.gov |

Transformations Leading to 2-Deoxyglycoside Structures

This compound is a valuable precursor for the synthesis of 2-deoxyglycosides, which are components of many biologically active natural products. nih.govnih.govacs.org Glycals can be activated by various electrophiles, Brønsted acids, or transition metals to react with nucleophilic acceptors, such as alcohols, to form 2-deoxyglycosidic linkages. nih.gov The stereoselectivity of these glycosylation reactions is influenced by the stereochemistry of the C-3 substituent in the glycal donor and the nature of the glycosylation promoter. nih.gov

The direct synthesis of 2-deoxyglycosides from protected glycals is a common approach. nih.gov However, controlling the stereoselectivity of the newly formed glycosidic bond can be challenging. It has been noted that the use of 4,6-O-benzylidene acetals on 2-deoxy-thioglycoside donors did not lead to selective reactions in some cases, highlighting the complex interplay of protecting groups and reaction outcomes. nih.gov

| Glycal Derivative | Reaction Type | Product | Significance |

| Protected Glucal | Electrophilic activation and reaction with alcohol | 2-Deoxyglycoside | Synthesis of biologically active compounds |

| 4,6-O-Benzylidene-2-deoxy-thioglycoside | Glycosylation | Non-selective products | Demonstrates influence of protecting groups on selectivity |

Mechanistic Investigations of Reactions Involving 4,6 O Benzylidene D Glucal

Mechanistic Pathways in Glycosylation Reactions

The study of glycosylation reactions involving donors with a 4,6-O-benzylidene protecting group has revealed a complex interplay of factors that govern the reaction mechanism and stereochemical outcome. The mechanism is not a simple choice between SN1 and SN2 pathways but rather a continuum bridged by various reactive intermediates. nih.gov

The 4,6-O-benzylidene acetal (B89532) is a widely used protecting group in carbohydrate chemistry that significantly influences the stereoselectivity of glycosylation reactions. mdpi.com By locking the pyranose ring into a rigid chair conformation, it restricts conformational flexibility. This rigidity has profound implications for the stereochemical outcome of glycosylations. nih.gov The presence of the benzylidene group limits the possible conformations of any intermediate glycosyl oxocarbenium ions, typically excluding "inverted" conformations like the ³H₄ half-chair. nih.gov

For donors derived from glucose, the 4,6-O-benzylidene group often promotes the formation of α-glycosides. nih.gov In the case of mannose-derived donors, this protecting group is crucial for achieving high β-selectivity in mannosylation reactions, a challenging 1,2-cis linkage. researchgate.netacs.org This stereodirecting effect is attributed to the conformational constraints imposed by the fused ring system on the transition states and reactive intermediates of the glycosylation pathway. nih.govnih.gov

The activation of glycosyl donors, such as thioglycosides or sulfoxides with triflic anhydride, leads to a cascade of reactive intermediates. nih.govnih.gov The initial species formed is often a covalent glycosyl triflate. researchgate.net This species can exist in an equilibrium with several ionic intermediates. glycoforum.gr.jp

As the covalent bond between the anomeric carbon and the triflate leaving group dissociates, a Contact Ion Pair (CIP) is formed. In a CIP, the resulting glycosyl cation and the triflate anion remain in close proximity, associated by electrostatic interactions. glycoforum.gr.jp Further dissociation, facilitated by solvent molecules, can lead to a Solvent-Separated Ion Pair (SSIP) , where one or more solvent molecules are positioned between the cation and the anion. glycoforum.gr.jpuniversiteitleiden.nl These species exist in a rapid equilibrium, and the dominant reactive species depends on factors like the solvent, temperature, and the structure of the glycosyl donor. researchgate.netglycoforum.gr.jp The glycosylation can proceed from any of these intermediates, with the covalent triflate reacting via an SN2-like mechanism, the SSIP via an SN1-like mechanism, and the CIP through a pathway intermediate between the two. glycoforum.gr.jp

Covalent Glycosyl Triflate ⇌ Contact Ion Pair (CIP) ⇌ Solvent-Separated Ion Pair (SSIP) ⇌ Free Oxocarbenium Ion

<---------------------------------------------------------------------------------------------------->

Associative (SN2-like) Intermediate Dissociative (SN1-like)

Glycosylation reactions operate along a mechanistic continuum between two extremes: a dissociative (SN1-like) pathway and an associative (SN2-like) pathway. nih.gov A dissociative mechanism involves the formation of a discrete glycosyl oxocarbenium ion intermediate (often as an SSIP), which is then attacked by the nucleophile from either face, potentially leading to a mixture of anomers. An associative mechanism involves a more concerted process where the nucleophile displaces the leaving group from the anomeric center, often from a covalent intermediate or a CIP, resulting in inversion of configuration. glycoforum.gr.jp

For 4,6-O-benzylidene protected donors, kinetic isotope effect studies have provided strong evidence that the formation of β-mannosides, as well as α- and β-glucosides, proceeds through loosely associative transition states. nih.govsemanticscholar.org This suggests the incoming alcohol displaces the triflate leaving group from a transiently formed covalent glycosyl triflate or a CIP. nih.govresearchgate.net Conversely, the formation of 4,6-O-benzylidene protected α-mannopyranosides is suggested to occur via a more dissociative mechanism that approaches the intermediacy of a glycosyl oxocarbenium ion. nih.govnih.govresearchgate.net

While the 4,6-O-benzylidene group provides conformational rigidity, other protecting groups, particularly at the C-2 position, can exert powerful stereodirecting effects through neighboring group participation. The cyano group, when incorporated into an ether protecting group at C-2 (e.g., a cyanomethyl ether), can act as a participating group to form 1,2-trans glycosides. beilstein-journals.org

In this mechanism, the oxocarbenium ion formed during the reaction is stabilized from the α-face by the π-electrons of the nitrile group. This stabilization effectively blocks the α-face, compelling the incoming nucleophilic acceptor to attack from the β-face. beilstein-journals.org This strategy provides a powerful tool for achieving high stereoselectivity, complementing the conformational control exerted by the 4,6-O-benzylidene group. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Computational Techniques for Mechanistic Probes

Primary ¹³C Kinetic Isotope Effects (KIEs) have emerged as a powerful tool for investigating the transition states of glycosylation reactions. researchgate.netnih.gov This technique measures the isotopic fractionation at the anomeric carbon (C1) during the reaction by using natural abundance NMR spectroscopy. nih.govharvard.edu The magnitude of the ¹³C KIE provides insight into the degree of C1-leaving group bond cleavage in the transition state.

A small KIE value (closer to 1.0) is indicative of an associative (SN2-like) transition state, where the bond to the incoming nucleophile is substantially formed as the bond to the leaving group is broken. nih.gov In contrast, a larger KIE value suggests a more dissociative (SN1-like) mechanism, where significant cleavage of the C1-leaving group bond occurs in the transition state, leading to substantial oxocarbenium ion character. nih.govresearchgate.net

Cation Clock Methods in Glycosylation Studies

Cation clock methods serve as powerful tools for dissecting the kinetics and mechanisms of glycosylation reactions. These methods utilize intramolecular cyclization reactions of specifically designed glycosyl donors, where the rate of cyclization acts as a "clock" to probe the lifetime and nature of reactive intermediates, such as glycosyl cations. By comparing the rate of the intramolecular reaction with the rate of the intermolecular glycosylation, insights into the reaction mechanism, including the degree of SN1 versus SN2 character, can be elucidated.

In the context of donors related to 4,6-O-benzylidene-D-glucal, cation clock methods based on the intramolecular Sakurai reaction have been developed to investigate the influence of the nucleophile's concentration on the reaction pathway. For instance, studies on 4,6-O-benzylidene-protected glucopyranosyl sulfoxide (B87167) and trichloroacetimidate (B1259523) donors have been conducted. These experiments reveal that O-glycosylation reactions exhibit a stronger dependence on the nucleophile concentration compared to C-glycosylation reactions, suggesting a more associative, SN2-like transition state for the former.

In the mannopyranose series, which shares the 4,6-O-benzylidene protecting group, the cation clock method has highlighted significant differences in the concentration dependence for the formation of α- and β-anomers. This suggests distinct mechanistic pathways for the formation of the two anomers. The cyclization products in the mannose series, specifically cis- and trans-fused oxabicyclo[4.4.0]decanes, provide evidence for the involvement of a conformationally mobile glycosyl oxocarbenium ion intermediate. Interestingly, with identical protecting group arrays, the cyclization rate is faster in the glucopyranose series than in the mannopyranose series.

Trapping Experiments for Reactive Intermediates

Trapping experiments are a crucial strategy for identifying and characterizing transient reactive intermediates in chemical reactions. In the study of glycosylation reactions involving derivatives of this compound, these experiments aim to capture fleeting species like glycosyl cations or covalent intermediates, thereby providing direct evidence for their existence and role in the reaction mechanism.

The general principle of a trapping experiment involves introducing a trapping agent into the reaction mixture that can react rapidly and irreversibly with the short-lived intermediate to form a stable, characterizable product. The structure of this trapped product provides a snapshot of the intermediate from which it was formed. While direct trapping experiments specifically on this compound itself are not extensively detailed in the provided context, the mechanistic studies of glycosylations with 4,6-O-benzylidene-protected donors inherently rely on the concept of competing reactions, where the acceptor alcohol or other nucleophiles act as trapping agents for the reactive glycosylating species. The stereochemical outcome of these "trapping" events provides insight into the nature of the intermediate.

For example, the stereoselectivity of glycosylation reactions using 4,6-O-benzylidene-protected donors is thought to be influenced by the formation of intermediates such as α-glycosyl triflates, which can exist in equilibrium with contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). The acceptor alcohol then traps these species, and the resulting product distribution (α vs. β) informs the debate on whether the reaction proceeds through a more SN1-like pathway (via SSIPs) or an SN2-like pathway (via the covalent triflate or CIP).

Cryogenic Infrared Ion Spectroscopy and Computational Chemistry for Glycosyl Cations

The direct observation and structural characterization of transient glycosyl cations have been a long-standing challenge in carbohydrate chemistry. The combination of cryogenic infrared (IR) ion spectroscopy and computational chemistry has recently emerged as a powerful technique to address this challenge, providing unprecedented insights into the structure of these key intermediates generated from 4,6-O-benzylidene-protected precursors. nih.govresearchgate.netrsc.org

In these experiments, glycosyl cations are generated in the gas phase from suitable precursors, such as thioglycosides, through in-source fragmentation in a mass spectrometer. nih.gov These ions are then trapped and cooled to cryogenic temperatures (e.g., within helium nanodroplets), and their IR spectrum is recorded. nih.govrsc.org The experimentally obtained vibrational spectra are then compared with theoretical spectra calculated for various possible isomeric structures using computational methods like Density Functional Theory (DFT). nih.govrsc.org

Studies on glycosyl cations carrying the 4,6-O-benzylidene group have revealed surprising results. Instead of forming a classical oxocarbenium ion, the intermediates were found to rearrange into more stable anhydro cations. nih.govresearchgate.net This rearrangement involves the participation of one of the oxygen atoms of the benzylidene acetal, leading to the formation of a rigid bicyclic structure. nih.gov This anhydro cation structure was not previously considered a major intermediate in these reactions.

The formation of these anhydro cations has significant implications for the stereochemical outcome of glycosylation reactions proceeding through an SN1-type mechanism. nih.govresearchgate.net The rigid bicyclic structure of the anhydro cation can effectively shield one face of the molecule, leading to a preferential attack of the nucleophile from the less hindered face. This observation correlates well with the stereoselective outcomes observed in solution-phase glycosylations with 4,6-O-benzylidene-protected donors, particularly when weak nucleophiles are used, which favors an SN1 pathway. nih.gov This combination of experimental and computational work provides a detailed structural basis for understanding the stereoselectivity in these important reactions.

| Experimental Technique | Information Obtained | Computational Method | Key Finding for 4,6-O-Benzylidene Protected Cations |

| Cryogenic Infrared Ion Spectroscopy | Vibrational spectra of cold, mass-selected ions. | Density Functional Theory (DFT) | The intermediate is not an oxocarbenium ion but a more stable anhydro cation. nih.govresearchgate.net |

| Mass Spectrometry | Generation and isolation of glycosyl cations in the gas phase. | N/A | Allows for the study of the isolated cationic intermediate. |

Mechanistic Aspects of Metal-Catalyzed Epimerization Reactions

The epimerization of stereogenic centers in carbohydrates is a fundamental transformation in synthetic carbohydrate chemistry. In the case of this compound, the allylic hydroxyl group at the C3 position can undergo epimerization. Metal catalysts have been shown to facilitate this process.

One notable example is the use of a cyclopentadienylruthenium catalyst for the epimerization of this compound. researchgate.net This reaction is rapid, establishing an equilibrium with its C3 epimer, 4,6-O-benzylidene-D-allal, within minutes at room temperature in toluene. researchgate.net The mechanism of this type of ruthenium-catalyzed epimerization of allylic alcohols is generally believed to proceed through a dehydrogenation-hydrogenation sequence. The catalyst first abstracts hydrogen from the C3 hydroxyl group and the C3 carbon to form a transient enone intermediate and a ruthenium hydride species. Subsequent re-addition of the hydrogen from the metal hydride to the opposite face of the enone results in the epimeric alcohol.

The kinetics of this epimerization have been studied using 1D 1H EXSY (Exchange Spectroscopy) NMR experiments. These studies have determined the exchange rates for the formation of both the allal and glucal epimers, providing quantitative insight into the dynamics of the equilibrium. researchgate.net

| Catalyst System | Substrate | Product | Reaction Time to Equilibrium | Exchange Rate (Allal Formation) | Exchange Rate (Glucal Formation) |

| Cyclopentadienylruthenium catalyst | This compound | 4,6-O-Benzylidene-D-allal | 5 min at room temperature researchgate.net | 0.055 s⁻¹ researchgate.net | 0.075 s⁻¹ researchgate.net |

Solvent and Protecting Group Effects on Reaction Stereoselectivity and Hydrolysis Rates

The stereochemical outcome of reactions involving this compound and its derivatives is highly sensitive to both the solvent and the nature of other protecting groups on the carbohydrate scaffold.

Protecting Group Effects: The 4,6-O-benzylidene acetal itself plays a crucial role in controlling stereoselectivity, primarily by imparting conformational rigidity to the pyranose ring. mdpi.com This conformational constraint is a key factor in many stereoselective reactions. For instance, in glycosylation reactions, the benzylidene group disfavors the formation of an oxocarbenium ion in a half-chair or boat conformation due to torsional strain, thereby influencing the reaction to proceed through an α-triflate intermediate, which can lead to high β-selectivity in the mannoside series. mdpi.com

The nature of the protecting group at other positions, such as C3, can dramatically alter the stereoselectivity. For example, in the synthesis of C-mannopyranosides from 4,6-O-benzylidene protected donors, a non-participating benzyl (B1604629) ether at C2 and C3 typically leads to high β-selectivity. However, changing the C3 protecting group to an acyl group, such as an acetate (B1210297) or benzoate, can reverse this selectivity, favoring the formation of the α-anomer. mdpi.comnih.gov This is attributed to the remote participation of the C3-acyl group.

Solvent Effects: The choice of solvent can significantly influence the stereoselectivity of glycosylation reactions. Solvents can affect the position of the equilibrium between covalent intermediates, contact ion pairs (CIPs), and solvent-separated ion pairs (SSIPs). Less polar solvents may favor the persistence of CIPs, which can lead to different stereochemical outcomes compared to reactions in more polar solvents that favor the formation of SSIPs. For example, in the amidoglycosylation of glucal 3-carbamates, higher α-anomer selectivity is observed in less polar solvents. acs.org The solvent's ability to form hydrogen bonds and its dielectric constant are critical properties that modulate the interactions between the solute and the solvent, thereby influencing the reaction pathway. rsc.orgresearchgate.net

| Factor | Influence on Stereoselectivity | Example |

| 4,6-O-Benzylidene Group | Imparts conformational rigidity, disfavoring certain oxocarbenium ion conformations. mdpi.com | Directs β-selectivity in mannosylation by favoring an α-triflate intermediate pathway. mdpi.com |

| C3-Protecting Group | Can reverse stereoselectivity through remote participation. | A C3-acyl group on a 4,6-O-benzylidene mannosyl donor leads to α-products instead of the expected β-products. mdpi.comnih.gov |

| Solvent Polarity | Affects the equilibrium between covalent intermediates and ion pairs (CIPs/SSIPs). acs.org | Higher α-selectivity in amidoglycosylation of glucal 3-carbamates is achieved in less polar solvents. acs.org |

Intramolecular Participation Effects in Glycal Reactions

Intramolecular participation, also known as neighboring group participation, is a well-established concept in carbohydrate chemistry where a nearby functional group influences the rate and stereochemistry of a reaction at a reactive center.

In reactions involving derivatives of this compound, the benzylidene acetal itself is generally considered a "non-participating" group in the classical sense, as it does not form a covalent bond with the anomeric center. However, as discussed in section 4.2.4, recent gas-phase studies have shown that one of the acetal oxygens can, in fact, interact with the anomeric center to form a stable anhydro cation. nih.gov This can be viewed as a form of intramolecular participation that profoundly influences the structure of the cationic intermediate and, consequently, the stereochemical outcome of SN1-type reactions.

More traditionally, the focus of intramolecular participation in this class of compounds is on the protecting groups at other positions, particularly at C2 and C3. While D-glucal lacks a substituent at C2, reactions of its derivatives where a group is installed at C2 often show strong participation effects. In the context of 4,6-O-benzylidene-protected glycosyl donors (not glycals), a participating group at C2 (like an acetate or benzoate) is the classical method to ensure the formation of 1,2-trans glycosides.

For reactions of this compound derivatives, remote participation from groups at C3 is a significant factor. As mentioned previously, an acyl group at the C3 position of a 4,6-O-benzylidene-protected mannosyl donor can lead to a reversal of stereoselectivity from β to α. mdpi.com This is explained by the C3-ester group participating at the anomeric center, possibly through space, to stabilize the transition state leading to the α-product or by forming a transient cyclic intermediate. This demonstrates that even groups that are not immediately adjacent to the reaction center can have a powerful directing effect on the stereochemical outcome of reactions involving the double bond or the anomeric center derived from it.

Advanced Applications of 4,6 O Benzylidene D Glucal in Organic Synthesis

Utility in Oligosaccharide and Glycoconjugate Synthesis

The construction of oligosaccharides and glycoconjugates relies on the precise and stereoselective formation of glycosidic bonds, a significant challenge in synthetic chemistry. 4,6-O-Benzylidene-D-glucal has emerged as a key player in addressing this challenge due to its utility as both a strategic glycosyl donor and a precursor to other important building blocks.

The 4,6-O-benzylidene protecting group plays a critical role in directing the stereochemical outcome of glycosylation reactions. By locking the pyranoid ring in a more rigid conformation, it influences the facial selectivity of electrophilic attack on the glucal double bond. This conformational restriction is a key factor in achieving high stereoselectivity. For instance, the benzylidene acetal (B89532) is known to be instrumental in directing β-mannopyranosylation and α-glucopyranosylation. nih.govnih.gov This directing effect is crucial for the synthesis of specific glycosidic linkages found in complex natural glycans. The use of a single, appropriately protected donor like this compound to selectively form different anomers can significantly streamline the synthesis of complex oligosaccharides, reducing the number of separate building blocks that need to be prepared. nih.gov

| Glycosyl Donor Type | Key Protecting Group | Typical Stereochemical Outcome | Mechanistic Influence |

|---|---|---|---|

| Glucal | 4,6-O-Benzylidene | α-Glucopyranosylation | Rigidifies the ring, influencing the trajectory of the incoming nucleophile on the intermediate oxocarbenium ion. nih.gov |

| Mannosyl Donor | 4,6-O-Benzylidene | β-Mannopyranosylation | Directs the formation of the otherwise challenging 1,2-cis-mannosidic linkage. nih.gov |

| Glucosyl Donor | C2-Acyl Group | β-Glycosides (1,2-trans) | Neighboring group participation leading to a stable dioxolanylium intermediate. |

2-Deoxyglycosides are integral components of numerous bioactive natural products, including antibiotics and anticancer agents. acs.org The synthesis of these structures is challenging because the absence of a substituent at the C-2 position precludes the use of neighboring group participation to control anomeric stereoselectivity. nih.gov Glycals, particularly this compound, are ideal precursors for the direct synthesis of 2-deoxyglycosides. bris.ac.uk

The reaction typically involves the electrophilic activation of the glycal's double bond, followed by the addition of a nucleophile (the glycosyl acceptor). acs.org A variety of promoters, including Brønsted acids, Lewis acids, and transition metals, can be used to activate the glycal. bris.ac.uk The stereoselectivity of the glycosylation is influenced by several factors, including the structure of the glycal donor, the nature of the promoter, and the reaction conditions. nih.gov The rigid 4,6-O-benzylidene group helps to control the conformation of the intermediate oxocarbenium ion, thereby guiding the incoming nucleophile to a specific face and leading to high stereoselectivity in the formation of the 2-deoxyglycosidic bond. bris.ac.uk

Ferrier-type Rearrangements: The Ferrier rearrangement is a powerful reaction for converting glycals into 2,3-unsaturated glycosides. When this compound is treated with a nucleophile in the presence of a Lewis acid, it undergoes an allylic rearrangement to yield the corresponding 2,3-unsaturated glycoside. researchgate.netnih.gov This reaction proceeds with high stereoselectivity and is a common method for introducing functionality at the C-1 and C-3 positions. nih.gov These unsaturated products are valuable intermediates that can be further elaborated into C-glycosides, which are important stable mimics of O-glycosides.

Tebbe/Claisen Methodology: A tandem approach combining Tebbe methylenation and a Claisen rearrangement provides an elegant route to C-glycosyl compounds from this compound. researchgate.net In this sequence, the free C-3 hydroxyl group of the glucal is first esterified with an appropriate coupling partner, such as an amino acid derivative. The ester is then subjected to Tebbe methylenation, which converts the ester carbonyl into a vinyl ether. A subsequent thermal Claisen rearrangement of the vinyl ether intermediate proceeds to form the C-C bond, yielding a C-glycosyl amino acid derivative. researchgate.net This methodology offers a stereocontrolled entry into complex and medicinally relevant C-glycoconjugates.

Chiral Auxiliary and Building Block Applications

Beyond its role in glycosylation, the inherent chirality and conformational rigidity of this compound make it an excellent chiral building block for the synthesis of non-carbohydrate targets.

This compound serves as a versatile starting material for the synthesis of complex chiral molecules and natural products. Its well-defined stereochemistry is used to construct new chiral scaffolds that are later incorporated into larger target molecules. A notable example is its use in the synthesis of N-glycolyl muramyl dipeptide (MDP), a bacterial glycopeptide significant in immunological studies. researchgate.net The synthetic strategy leverages the benzylidene-protected glucal as a chiral template, circumventing challenging stereocontrol issues encountered in other synthetic routes. researchgate.net The glucal's framework allows for the sequential and stereocontrolled introduction of various functional groups, leading to the efficient construction of intricate natural product architectures.

| Target Scaffold/Product | Key Transformation of the Glucal | Significance |

|---|---|---|

| N-Glycolyl Muramyl Dipeptide (MDP) | Alkylation, azidonitration, azide (B81097) reduction/acylation. researchgate.net | Provides an efficient route to an important immunostimulatory molecule. researchgate.net |

| Chiral Crown Ethers | Conversion to methyl 4,6-O-benzylidene-α-D-glucopyranoside, followed by etherification. nih.gov | Used as enantioselective phase-transfer catalysts in asymmetric synthesis. nih.govresearchgate.net |

| 6-Deoxy-6-bromo-4-benzoates | Ring-opening with N-bromosuccinimide (Hanessian–Hullar reaction). orgsyn.org | Versatile intermediates for preparing aminodeoxy, deoxy, and thio analogs of sugars. orgsyn.org |

Chemoenzymatic and Enzymatic Transformations

The integration of enzymatic methods with classical organic synthesis offers a powerful strategy for highly selective transformations under mild conditions. This compound is a suitable substrate for several enzymatic and chemoenzymatic processes.

Lipases, for example, can be used for the selective acylation of the hydroxyl group. Lipase (B570770) PS has been successfully employed to selectively acetylate this compound, allowing for the separation of diastereomeric mixtures. researchgate.net

Furthermore, a dynamic kinetic asymmetric transformation (DYKAT) has been developed by combining metal-catalyzed epimerization with enzymatic acylation. researchgate.net In this process, a cyclopentadienylruthenium catalyst rapidly equilibrates this compound with its D-allal epimer. An acylating enzyme present in the mixture then selectively acylates one of the epimers, driving the equilibrium towards the formation of a single, highly enantioenriched product. This chemoenzymatic approach provides an efficient method for inverting a stereocenter on the glycal scaffold, yielding valuable and otherwise difficult-to-access chiral building blocks. researchgate.net

Integration into Dynamic Kinetic Asymmetric Transformation (DYKAT) Processes

Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful strategy in asymmetric synthesis that allows for the conversion of a mixture of diastereomers into a single, highly enriched stereoisomer in theoretically up to 100% yield. thieme.de This process combines a rapid, reversible epimerization of a stereocenter in the starting material with a highly selective, irreversible kinetic resolution step. wikipedia.org The constant equilibration of the diastereomers allows the less reactive isomer to be continuously converted into the more reactive one, which is then consumed in the stereoselective reaction.

While direct, documented applications of this compound in DYKAT processes are not extensively reported, its structure presents clear potential for such transformations. The key structural feature is the C-3 hydroxyl group, which is adjacent to the glucal double bond. This allylic alcohol moiety can be a substrate for various stereoselective transformations.

A plausible DYKAT scenario would involve a derivative of this compound where a new chiral center is introduced, for instance, at C-3, creating a pair of diastereomers. This could be achieved through a non-selective reaction or by using a racemic reagent. The crucial step would be the identification of a catalyst—often a transition metal complex—capable of epimerizing this newly formed stereocenter. nih.gov Concurrently, an enzyme, typically a lipase, would perform a highly stereoselective and irreversible reaction, such as acylation, on only one of the rapidly interconverting diastereomers. nih.gov

For example, a chemoenzymatic DYKAT process could be designed as follows:

Substrate: A derivative of this compound with a racemic or diastereomeric center.

Epimerization Catalyst: A ruthenium or similar transition-metal catalyst to facilitate the rapid equilibration between the diastereomers. nih.gov

Resolution Catalyst: A lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one of the diastereomers. nih.gov

Acyl Donor: An activated acyl donor like vinyl acetate (B1210297) for the irreversible acylation step. wikipedia.org

This approach effectively transforms the entire mixture of starting material into a single, enantiomerically pure acylated product. The success of such a process hinges on the careful optimization of reaction conditions to ensure that the rate of epimerization is faster than or comparable to the rate of the selective enzymatic reaction.

Role in Lipase-Catalyzed Biotransformations

This compound is a valuable substrate in lipase-catalyzed biotransformations, primarily due to the presence of the free secondary hydroxyl group at the C-3 position. Lipases, particularly immobilized forms like Candida antarctica lipase B (Novozym 435), are widely used biocatalysts renowned for their high selectivity in mild reaction conditions. units.itnih.gov In the context of protected carbohydrates like this compound, these enzymes are primarily employed for regioselective acylation.

The benzylidene acetal protects the hydroxyl groups at C-4 and C-6, leaving the C-3 hydroxyl as the main site for enzymatic modification. Lipase-catalyzed acylation of this C-3 hydroxyl group allows for the synthesis of various 3-O-acyl-4,6-O-benzylidene-D-glucal derivatives. These reactions are typically performed in organic solvents using acyl donors such as vinyl esters (e.g., vinyl acetate) or anhydrides. The use of vinyl esters is particularly advantageous as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible. wikipedia.org

Studies on analogous compounds, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside, have demonstrated the high regioselectivity of lipases for the secondary hydroxyl groups. uni-giessen.de The enzymatic approach offers a significant advantage over traditional chemical methods, which often require complex protection-deprotection strategies to achieve selective acylation at a specific hydroxyl group.

The primary application of this biotransformation is the creation of key intermediates for the synthesis of more complex carbohydrate structures. The resulting 3-O-acylated glucal can be further modified at the double bond, providing a versatile route to a variety of functionalized monosaccharides.

Below is a table summarizing typical conditions for lipase-catalyzed acylation of protected pyranosides:

| Substrate | Enzyme | Acyl Donor | Solvent | Regioselectivity | Ref. |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Lipase | Acetic Anhydride | Toluene | C-2 vs. C-3 acylation | uni-giessen.de |

| Levoglucosan | Novozym 435 | Various fatty acids | Continuous Flow | Primarily 4-O-acylation | nih.gov |

| 2'-Deoxynucleosides | Candida antarctica lipase B (CALB) | Acyl donors | Organic Media | Selective 5'-O-acylation | units.it |

Synthesis of Deoxy Sugars and Their Analogs

Preparation of 6-Deoxy Sugars through Oxidative Conditions

A prominent method for preparing 6-deoxy sugars from 4,6-O-benzylidene protected precursors is the Hanessian-Hullar reaction. orgsyn.orgchem-station.com This reaction involves the oxidative cleavage of the benzylidene acetal using N-bromosuccinimide (NBS) under reflux, typically in a solvent like carbon tetrachloride and often with a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation. orgsyn.orgnih.gov

The reaction on a 4,6-O-benzylidene acetal of a glucopyranoside derivative proceeds with high regioselectivity. It results in the formation of a 4-O-benzoyl-6-bromo-6-deoxy derivative. orgsyn.org The mechanism is believed to proceed via an initial radical abstraction of the benzylic hydrogen, followed by fragmentation. The regioselectivity, which favors cleavage of the C6–O6 bond over the C4–O4 bond, is a key feature of this transformation in the gluco- and manno-series, leading preferentially to the 6-bromo product. nih.govnih.gov

The resulting 6-bromo-6-deoxy intermediate is a versatile building block. The bromine atom at the primary C-6 position can be readily displaced by various nucleophiles to introduce other functionalities, or it can be removed reductively to yield the final 6-deoxy sugar. A common method for the reductive debromination is treatment with tributyltin hydride (Bu₃SnH) and a radical initiator.

This oxidative fragmentation provides a direct route from a stable, easily prepared protected sugar to a functionalized 6-deoxy derivative, which is a structural motif found in many biologically active natural products. orgsyn.org

Summary of the Hanessian-Hullar Reaction:

| Starting Material | Reagents | Product | Typical Yield | Ref. |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | NBS, BaCO₃, CCl₄, reflux | Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside | ~75-85% | orgsyn.org |

| Methyl 4,6-O-benzylidene-β-D-galactopyranoside | NBS | Methyl 4-O-benzoyl-6-bromo-6-deoxy-β-D-galactopyranoside | Kinetic Product | nih.govnih.gov |

Synthesis of 2,3- and 2,6-Dideoxyhexopyranosides

The unique structure of this compound makes it an excellent precursor for the synthesis of various dideoxy sugars.

Synthesis of 2,3-Dideoxyhexopyranosides: The synthesis of 2,3-dideoxyhexopyranosides from a glucal derivative typically exploits the reactivity of the C2-C3 double bond. While many procedures start from tri-O-acetyl-D-glucal, the principles are applicable to the 4,6-O-benzylidene protected version. rsc.org A common strategy is the Ferrier rearrangement, where the glucal reacts with an alcohol in the presence of a Lewis acid (e.g., boron trifluoride etherate) to yield a 2,3-unsaturated glycoside. nih.govresearcher.life

The resulting 4,6-O-benzylidene-2,3-dideoxy-D-erythro-hex-2-enopyranoside is a key intermediate. The double bond can then be saturated via catalytic hydrogenation (e.g., using H₂ over Pd/C) to afford the corresponding 2,3-dideoxyhexopyranoside. This method provides a straightforward route to this class of deoxy sugars.

Synthesis of 2,6-Dideoxyhexopyranosides: The synthesis of 2,6-dideoxyhexopyranosides requires modifications at both the C-2 and C-6 positions. This is typically achieved through a multi-step sequence starting from this compound or a related derivative.

A viable synthetic pathway could involve:

Modification at C-6: Initially, the 6-hydroxyl group is converted into a leaving group or directly deoxygenated. One approach is to first perform the Hanessian-Hullar reaction as described in section 5.4.1 to generate a 6-bromo-6-deoxy intermediate. orgsyn.org

Reductive Dehalogenation: The 6-bromo group is then removed, for example, using tributyltin hydride or catalytic hydrogenation, to yield a 6-deoxy sugar intermediate that still retains the glucal double bond.

Modification at C-2/C-3: The double bond of the 6-deoxy glucal intermediate is then reduced. Catalytic hydrogenation of the double bond would saturate the ring, yielding the final 2,6-dideoxyhexopyranoside product. nih.gov

This sequential approach, combining the selective oxidative cleavage of the benzylidene acetal with reactions at the glucal double bond, provides a versatile strategy for accessing complex dideoxy sugar analogs.

Q & A

Q. What are the established synthetic routes for 4,6-O-Benzylidene-D-glucal, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via acid-catalyzed condensation of D-glucal with benzaldehyde under controlled conditions . Alternative methods include using acetal-protecting agents like ethylene glycol or acetaldehyde derivatives to form the benzylidene acetal bridge. Reaction parameters such as temperature (e.g., room temperature vs. reflux), catalyst choice (e.g., triflic acid, BF₃·Et₂O), and solvent polarity critically impact yield and regioselectivity. For example, triflic anhydride activation in dichloromethane at −78°C enhances glycosylation efficiency . Characterization via FTIR (C-O-C stretch at ~1,100 cm⁻¹) and NMR (benzylidene proton signals at δ 5.5–6.0 ppm) confirms structural integrity .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : Assigns regioselectivity (e.g., benzylidene acetal protons) and detects epimerization (e.g., glucal vs. allal derivatives via coupling constants) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+Na]⁺ peaks for methyl glycosides) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives, critical for stereochemical studies .

Q. How is this compound utilized as a protecting group in carbohydrate chemistry?

The benzylidene acetal protects C4 and C6 hydroxyl groups, enabling selective functionalization at C2 and C3. This is pivotal in oligosaccharide synthesis, such as constructing β-linked glucosides via triflate intermediates . Deprotection under hydrogenolysis (Pd/C, H₂) or acidic conditions (aqueous AcOH) regenerates free hydroxyls without backbone degradation .

Advanced Research Questions

Q. Why does stereoselectivity in glycosylation reactions differ between gluco and manno derivatives of this compound?

In the gluco series, triflate activation favors α-selectivity (axial attack) due to neighboring group participation from the C2 benzyl group, whereas manno derivatives lack this effect, leading to β-selectivity via SN2 mechanisms . Low-temperature NMR studies reveal transient triflate intermediates in gluco systems, absent in manno analogs, further explaining divergent outcomes .

Q. How do catalytic systems influence the epimerization of this compound, and what contradictions exist in reported data?

Ruthenium-based catalysts (e.g., Shvo’s catalyst) enable dynamic kinetic resolution, achieving rapid epimerization (e.g., glucal ⇌ allal equilibrium, K_eq = 0.504) at room temperature . However, catalysts 2 and 3 (from screening studies) showed negligible activity under similar conditions, highlighting material-dependent reactivity . Contradictions arise from solvent effects (e.g., toluene vs. THF) and trace moisture, which deactivate catalysts .

Q. What strategies mitigate instability of this compound under acidic conditions during synthesis?

Indirect methods avoid harsh acids:

Q. How can researchers resolve contradictions in antimicrobial activity data for this compound derivatives?

Discrepancies in MIC values (e.g., gram-positive vs. gram-negative bacteria) stem from:

- Structural variability : Acylated vs. alkylated derivatives exhibit differing membrane permeability .

- Assay conditions : Broth microdilution (CLSI standards) vs. disk diffusion may yield conflicting results due to solubility issues . Standardizing test strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1%) improves reproducibility .

Q. What emerging biomedical applications leverage the unique reactivity of this compound?

- Glycoconjugate vaccines : Benzylidene-protected glucal serves as a hapten carrier for pathogen-specific antigens (e.g., Streptococcus pneumoniae) .

- Drug delivery systems : Epimerized derivatives enhance prodrug stability in acidic tumor microenvironments .

- Enzyme inhibitors : C4/C6-modified analogs selectively inhibit glycosidases involved in cancer metastasis .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.